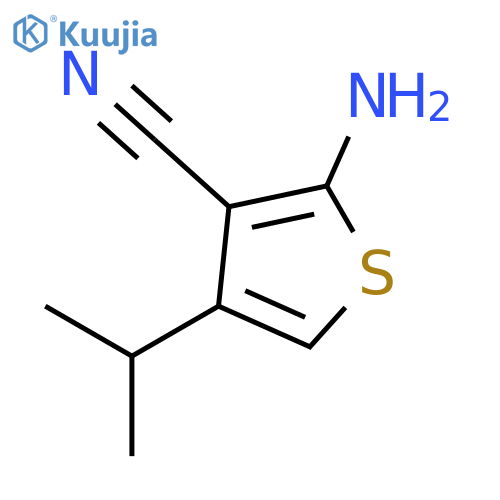

Cas no 10413-35-1 (2-Amino-4-isopropylthiophene-3-carbonitrile)

2-Amino-4-isopropylthiophene-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-cyano-4-isopropyl-thiophene

- 2-Amino-4-isopropyl-3-cyan-thiophen

- 2-AMINO-4-(PROPAN-2-YL)THIOPHENE-3-CARBONITRILE

- 2-amino-4-isopropylthiophene-3-carbonitrile

- 2-amino-4-propan-2-ylthiophene-3-carbonitrile

- XZOSPVPFYDLNQL-UHFFFAOYSA-N

- 10413-35-1

- AKOS005200689

- SCHEMBL10713034

- BS-26319

- 2-Amino-4-isopropylthiophene-3-carbonitrile

-

- インチ: InChI=1S/C8H10N2S/c1-5(2)7-4-11-8(10)6(7)3-9/h4-5H,10H2,1-2H3

- InChIKey: XZOSPVPFYDLNQL-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 166.05600

- どういたいしつりょう: 166.05646950Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- PSA: 78.05000

- LogP: 2.90658

2-Amino-4-isopropylthiophene-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR960172-1g |

2-amino-4-isopropylthiophene-3-carbonitrile |

10413-35-1 | 96% | 1g |

£395.00 | 2024-08-02 | |

| TRC | A612875-50mg |

2-Amino-4-isopropylthiophene-3-carbonitrile |

10413-35-1 | 50mg |

$ 69.00 | 2023-04-19 | ||

| A2B Chem LLC | AE25230-250mg |

2-amino-4-isopropylthiophene-3-carbonitrile |

10413-35-1 | 96% | 250mg |

$176.00 | 2024-04-20 | |

| Chemenu | CM344937-250mg |

2-amino-4-isopropylthiophene-3-carbonitrile |

10413-35-1 | 95%+ | 250mg |

$215 | 2023-01-20 | |

| TRC | A612875-100mg |

2-Amino-4-isopropylthiophene-3-carbonitrile |

10413-35-1 | 100mg |

$ 98.00 | 2023-04-19 | ||

| TRC | A612875-250mg |

2-Amino-4-isopropylthiophene-3-carbonitrile |

10413-35-1 | 250mg |

$ 178.00 | 2023-04-19 | ||

| TRC | A612875-25mg |

2-Amino-4-isopropylthiophene-3-carbonitrile |

10413-35-1 | 25mg |

$ 64.00 | 2023-04-19 | ||

| A2B Chem LLC | AE25230-5g |

2-amino-4-isopropylthiophene-3-carbonitrile |

10413-35-1 | 96% | 5g |

$1075.00 | 2024-04-20 | |

| Chemenu | CM344937-1g |

2-amino-4-isopropylthiophene-3-carbonitrile |

10413-35-1 | 95%+ | 1g |

$458 | 2023-01-20 | |

| Apollo Scientific | OR960172-250mg |

2-amino-4-isopropylthiophene-3-carbonitrile |

10413-35-1 | 96% | 250mg |

£185.00 | 2024-08-02 |

2-Amino-4-isopropylthiophene-3-carbonitrile 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

2-Amino-4-isopropylthiophene-3-carbonitrileに関する追加情報

Professional Introduction to 2-amino-3-cyano-4-isopropyl-thiophene (CAS No. 10413-35-1)

2-amino-3-cyano-4-isopropyl-thiophene, identified by the Chemical Abstracts Service Number (CAS No.) 10413-35-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural properties and potential biological activities. This compound belongs to the thiophene family, which is well-documented for its role in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. The presence of multiple functional groups—specifically an amino group, a cyano group, and an isopropyl substituent—makes 2-amino-3-cyano-4-isopropyl-thiophene a versatile scaffold for further chemical modifications and derivatization, enabling the exploration of novel pharmacological properties.

The structural framework of 2-amino-3-cyano-4-isopropyl-thiophene incorporates a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. Thiophenes and their derivatives have been extensively studied for their applications in medicinal chemistry, particularly as intermediates in the synthesis of antiviral, anticancer, and anti-inflammatory agents. The incorporation of an amino group at the 2-position enhances the compound's reactivity, allowing for further functionalization via nucleophilic substitution or condensation reactions. Additionally, the cyano group at the 3-position introduces polarity and potential hydrogen bonding capabilities, while the isopropyl group at the 4-position provides steric hindrance and influences electronic distribution across the ring system.

In recent years, there has been a surge in research focused on thiophene derivatives due to their demonstrated efficacy in modulating various biological pathways. For instance, studies have highlighted the potential of 2-amino-3-cyano-4-isopropyl-thiophene as a precursor in the development of novel antimicrobial agents. The amino and cyano groups within this compound can interact with bacterial cell walls or enzymes, disrupting essential metabolic processes. Preliminary computational studies suggest that modifications to this scaffold may enhance binding affinity to target proteins involved in bacterial growth inhibition. Furthermore, the isopropyl substituent may contribute to improved pharmacokinetic properties by influencing solubility and metabolic stability.

Another area of interest involves the exploration of 2-amino-3-cyano-4-isopropyl-thiophene as a building block for organic electronic materials. Thiophene-based polymers and small molecules are widely used in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors due to their excellent charge transport properties. The electron-withdrawing nature of the cyano group and the electron-donating effect of the amino group can fine-tune the electronic characteristics of derived materials. Researchers have demonstrated that incorporating 2-amino-3-cyano-4-isopropyl-thiophene into conjugated polymers enhances thermal stability and optoelectronic performance. These advancements are particularly relevant in the context of next-generation flexible electronics, where high-performance materials with tunable properties are essential.

The synthesis of 2-amino-3-cyano-4-isopropyl-thiophene typically involves multi-step organic reactions, starting from commercially available thiophene derivatives such as 2-aminothiophene or 4-isopropy thiophene. Key synthetic strategies include nucleophilic substitution reactions to introduce the cyano group, followed by protection-deprotection steps to control reactivity. Recent innovations in catalytic methods have enabled more efficient and sustainable routes to this compound. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce complex substituents with high selectivity. These advances not only improve yield but also reduce waste generation, aligning with green chemistry principles.

From a medicinal chemistry perspective, 2-amino-3-cyano-4-isopropyl-thiophene serves as a valuable scaffold for drug discovery programs. Its structural features allow for interactions with biological targets such as kinases, proteases, and ion channels. For instance, derivatives of this compound have shown promise in inhibiting aberrant signaling pathways associated with cancer progression. In preclinical studies, certain analogs have demonstrated significant antitumor activity without apparent toxicity at therapeutic doses. These findings underscore the importance of 2-amino-3-cyano-4-isopropyl-thiophene as a lead compound for further optimization into novel therapeutic agents.

The growing interest in thiophene derivatives has also spurred interdisciplinary collaborations between chemists, biologists, and material scientists. High-throughput screening techniques combined with structure-based drug design have accelerated the identification of promising candidates derived from 2-amino-3-cyano-4-isopropyl-thiophene. Additionally, computational modeling techniques such as molecular dynamics simulations and quantum mechanical calculations are being leveraged to predict binding affinities and optimize molecular structures before experimental validation. Such integrated approaches not only enhance research efficiency but also foster innovation across multiple scientific domains.

In conclusion,2-amino-3-cyano-4-isopropyl-thiophene (CAS No. 10413-35-1) represents a fascinating compound with diverse applications spanning pharmaceuticals and advanced materials. Its unique structural attributes—comprising an amino group,cyano group,and isopropyl substituent—make it a versatile platform for synthetic exploration and functionalization. Ongoing research highlights its potential in developing novel antimicrobial agents,organic electronic materials,and therapeutic drugs targeting critical biological pathways. As scientific understanding progresses,2-amino-3-cyano-4-isopropyl-thiophene is likely to remain at forefront of chemical innovation,driving advancements across multiple industries.

10413-35-1 (2-Amino-4-isopropylthiophene-3-carbonitrile) 関連製品

- 2680687-17-4(tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate)

- 137855-78-8((2S)-2-amino-3-(4-quinolyl)propanoic acid)

- 2228499-09-8(tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 87344-63-6(1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-)

- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)

- 1216046-88-6({2,3-Dimethylimidazo1,2-apyridin-7-yl}methanamine)

- 7424-56-8(2-(pyridin-3-yl)methylidenepropanedinitrile)

- 1040676-81-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide)

- 6714-41-6(6-Oxa-2-azabicyclo[3.2.1]octan-7-one)

- 2171163-51-0(3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid)